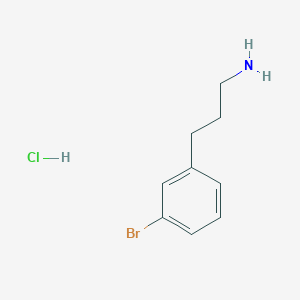

3-(3-Bromophenyl)propan-1-amine hydrochloride

Description

Research Significance in Organic Chemistry and Pharmaceutical Science

3-(3-Bromophenyl)propan-1-amine hydrochloride occupies a pivotal role in synthetic organic chemistry due to its dual functionality as an amine and aryl halide. The bromine atom at the para position of the phenyl ring facilitates cross-coupling reactions, enabling the construction of complex architectures such as heterocycles and pharmaceuticals. For example, its use in palladium-catalyzed Buchwald-Hartwig aminations has been documented to yield nitrogen-containing scaffolds prevalent in kinase inhibitors and antiviral agents.

In pharmaceutical science, the compound serves as a precursor for prodrugs targeting neurological disorders. The primary amine group undergoes reductive amination with ketones or aldehydes to form secondary amines, a structural motif found in serotonin-norepinephrine reuptake inhibitors (SNRIs). Additionally, the hydrochloride salt form improves bioavailability by enhancing water solubility, a critical factor in drug formulation.

Table 1: Key Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₃BrClN | |

| Molecular Weight | 250.56 g/mol (C₉H₁₃BrN·HCl) | |

| Solubility | Soluble in polar solvents | |

| Reactivity | Participates in SNAr, coupling |

Historical Development of Bromophenyl-Substituted Amine Research

The synthesis of bromophenyl-substituted amines dates to the mid-20th century, with early methods relying on Friedel-Crafts alkylation and nitration-reduction sequences. However, these approaches suffered from low regioselectivity and harsh reaction conditions. A breakthrough occurred in the 1980s with the advent of transition-metal catalysis, particularly palladium-mediated cross-couplings, which enabled precise functionalization of the bromophenyl ring.

The hydrochloride derivative gained prominence in the 2000s as a stable alternative to free amines, which are prone to oxidation. Innovations in crystallization techniques allowed high-purity batches (>98%) to be produced consistently, meeting pharmaceutical industry standards. Recent work has focused on enantioselective synthesis, leveraging chiral auxiliaries or asymmetric hydrogenation to access stereochemically pure variants for targeted drug delivery.

Current Research Landscape and Scientific Interest

Contemporary studies emphasize sustainable synthesis and novel applications. For instance, photochemical activation of related bromophenylamines has been explored for co-oxidizing sulfides to sulfoxides, a reaction critical in asymmetric catalysis. Additionally, the compound’s radical intermediates, generated via laser pulse irradiation, exhibit unique reactivity in polymer cross-linking and materials science.

Table 2: Recent Advances in Bromophenylamine Chemistry (2021–2025)

In medicinal chemistry, the compound’s derivatives are being evaluated as allosteric modulators of G protein-coupled receptors (GPCRs), with preliminary data showing nanomolar affinity for serotonin receptors. Furthermore, its incorporation into metal-organic frameworks (MOFs) has opened avenues for gas storage and heterogeneous catalysis, leveraging the bromine atom’s electron-withdrawing effects to tune material properties.

Properties

IUPAC Name |

3-(3-bromophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN.ClH/c10-9-5-1-3-8(7-9)4-2-6-11;/h1,3,5,7H,2,4,6,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQSDPRBWMSZAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)propan-1-amine hydrochloride typically involves the following steps:

Bromination of Benzene: The starting material, benzene, undergoes bromination to form bromobenzene.

Friedel-Crafts Alkylation: Bromobenzene is then subjected to Friedel-Crafts alkylation with propylene to yield 3-bromopropylbenzene.

Amination: The 3-bromopropylbenzene is treated with ammonia or an amine source to introduce the amine group, forming 3-(3-bromophenyl)propan-1-amine.

Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or thiolate ions.

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form the corresponding amine or alkane derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or sodium thiolate are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

Nucleophilic Substitution: Products include 3-(3-hydroxyphenyl)propan-1-amine, 3-(3-cyanophenyl)propan-1-amine, and 3-(3-thiophenyl)propan-1-amine.

Oxidation: Products include 3-(3-bromophenyl)propan-1-imine and 3-(3-bromophenyl)propanenitrile.

Reduction: Products include 3-(3-bromophenyl)propan-1-amine and 3-(3-bromophenyl)propane.

Scientific Research Applications

Scientific Research Applications

The applications of 3-(3-Bromophenyl)propan-1-amine hydrochloride span several domains:

Chemistry

- Building Block in Organic Synthesis : It serves as a versatile intermediate for synthesizing more complex organic molecules.

- Reagent in Chemical Reactions : The compound is utilized in various chemical reactions, including nucleophilic substitutions and reductions.

Biology

- Biochemical Pathways : Investigated for its role in modulating neurotransmitter systems, potentially influencing conditions such as depression and anxiety.

- Biological Probes : Used as a probe to study enzyme-substrate interactions, providing insights into metabolic pathways.

Medicine

- Therapeutic Potential : Explored for its potential use in drug development, particularly as a precursor for medications targeting neurological disorders.

- Antimicrobial Activity : Preliminary studies indicate effectiveness against resistant bacterial strains, suggesting its application in treating infections.

The biological properties of this compound are noteworthy:

-

Neurotransmitter Interaction :

- The compound may influence neurotransmitter levels, indicating potential therapeutic applications for neurological disorders.

-

Antimicrobial Properties :

- Exhibits activity against various bacterial strains. A summary of antimicrobial activity is presented below:

| Compound Name | Minimum Inhibitory Concentration (MIC) (µg/mL) | Target Pathogen |

|---|---|---|

| This Compound | TBD | Staphylococcus aureus |

| Compound A | 16 | Mycobacterium tuberculosis |

| Compound B | 3.12 - 12.5 | Staphylococcus aureus, E. coli |

Note: TBD indicates that specific MIC values for this compound are still under investigation.

- Cytotoxic Effects :

- Initial studies suggest cytotoxicity against cancer cell lines, warranting further research into its mechanisms of action.

Case Studies and Research Findings

Several studies have highlighted the applications and effects of this compound:

-

Neurotransmitter Modulation Studies :

- Research indicates that the compound can modulate neurotransmitter levels, showing promise for treating conditions like depression.

-

Antimicrobial Efficacy Studies :

- In vitro assays demonstrated significant antimicrobial activity against resistant strains, suggesting its potential as an antibiotic agent.

-

Cytotoxicity Evaluation Studies :

- Investigations into the cytotoxic effects on cancer cells have shown that the compound can induce apoptosis, potentially leading to new cancer therapies.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The bromine atom and amine group play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(3-Bromophenyl)propan-1-amine hydrochloride with structurally related compounds, highlighting differences in substituents, molecular properties, and applications:

Key Structural and Functional Insights :

Halogen Effects: Bromine vs. Iodine: The 4-iodophenyl analog (289.96 g/mol) has higher molecular weight and radiopharmaceutical utility due to iodine-124/131 isotopes for imaging . In contrast, bromine in the target compound offers stability for synthetic intermediates . Chlorine Substitution: The 2-chlorophenoxy derivative (222.11 g/mol) demonstrates antiplasmodial activity, suggesting halogen position impacts target selectivity .

Backbone Modifications: Cyclopropyl Addition: The cyclopropyl group in 1-(3-bromophenyl)-3-cyclopropylpropan-2-amine increases steric bulk, altering metabolic stability compared to the linear propan-1-amine chain . Naphthyl/Thiophene Groups: Duloxetine’s naphthyloxy and thiophene substituents enable serotonin-norepinephrine reuptake inhibition, highlighting the role of aromatic diversity in CNS targeting .

Therapeutic Relevance: Calcimimetics: Cinacalcet’s trifluoromethylphenyl group enhances calcium-sensing receptor affinity, a mechanism absent in bromophenyl derivatives . Anti-Infective Potential: The 2-chlorophenoxy derivative’s antiplasmodial activity suggests halogenated propan-1-amine scaffolds may be repurposed for infectious disease research .

Physicochemical Properties :

- Lipophilicity : Bromine’s higher hydrophobicity (logP ~2.8) compared to chlorine (logP ~2.2) may improve CNS penetration, as seen in antidepressants like amitriptyline .

- Synthetic Accessibility : The target compound’s synthesis likely parallels Encenicline hydrochloride’s route, involving halogenated benzaldehyde intermediates and reductive amination .

Research and Development Considerations

- Purity Analysis : HPLC methods validated for Cinacalcet (99.5% purity) and Encenicline (99.97% chemical purity) could be adapted for quality control of this compound.

- Safety: Analogous compounds require stringent handling (e.g., 2-8°C storage for chlorophenoxy derivatives ), suggesting similar precautions for the brominated analog.

Biological Activity

3-(3-Bromophenyl)propan-1-amine hydrochloride, also known by its chemical formula C10H12BrClN, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H12BrClN

- CAS Number : 1269151-20-3

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its antimicrobial properties, effects on neurotransmitter systems, and potential therapeutic applications.

Antimicrobial Activity

Research has indicated that derivatives of 3-(3-Bromophenyl)propan-1-amine exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these compounds was found to be as low as 0.22 to 0.25 µg/mL, demonstrating their potency against resistant strains .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Escherichia coli |

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Receptor Binding : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter release and uptake.

- Enzyme Inhibition : It has been suggested that this compound could inhibit enzymes involved in metabolic pathways, particularly those related to bacterial resistance mechanisms .

Case Studies

Several studies have highlighted the biological significance of this compound:

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various derivatives, including those based on 3-(3-Bromophenyl)propan-1-amine. Results indicated that some derivatives not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard antibiotics like Ciprofloxacin .

- Neurotransmitter Modulation : Another investigation focused on the effects of this compound on neurotransmitter systems. It was found to potentially enhance serotonin levels in vitro, suggesting a role in mood regulation and anxiety disorders .

Research Findings

Recent research has provided insights into the pharmacological potential of this compound:

- In Vitro Studies : In vitro assays demonstrated that the compound exhibited low cytotoxicity with IC50 values greater than 60 µM, indicating a favorable safety profile for further development .

- Synergistic Effects : Certain studies reported synergistic effects when combined with other antimicrobial agents, enhancing their efficacy against resistant bacterial strains .

Q & A

Basic Research Question

- NMR spectroscopy : H and C NMR to verify the bromophenyl moiety (δ 7.2–7.8 ppm for aromatic protons) and propylamine chain (δ 1.5–3.0 ppm) .

- HPLC-MS : Reverse-phase C18 columns with ESI-MS detect impurities (<0.5%) and confirm molecular weight (250.56 g/mol) .

- X-ray crystallography : Resolve absolute configuration of chiral centers; used in validating single-crystal structures of hydrochloride salts .

Advanced Tip : Solid-state NMR can assess crystallinity and salt formation stability under storage conditions .

What methodological considerations are critical when designing in vitro biological studies?

Advanced Research Question

- Receptor subtype profiling : Use radioligand binding assays (e.g., H-ketanserin for 5-HT2A) to quantify subtype selectivity .

- Chirality controls : Include both enantiomers and racemic mixtures to evaluate stereochemical impacts on IC50 values .

- Solubility optimization : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid solvent-mediated toxicity in cell-based assays .

Safety Note : Follow GHS guidelines (H302, H315) for handling; use fume hoods and PPE during weighing .

How can researchers resolve low yields in large-scale syntheses?

Advanced Research Question

- Continuous-flow systems : Implement SLAP reagent-based flow reactors to improve heat/mass transfer and reduce byproducts (yield increase from 70% to 88%) .

- Catalyst recycling : Immobilize chiral catalysts on silica supports for reuse in up to 5 cycles without significant ee loss .

- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

What strategies mitigate hygroscopicity issues in storage?

Basic Research Question

- Lyophilization : Convert hydrochloride salts to free bases for long-term storage, then reconstitute with HCl before use .

- Desiccants : Store under argon with molecular sieves (3Å) to minimize water absorption .

- Thermal stability testing : TGA/DSC analysis identifies decomposition thresholds (<150°C recommended) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.